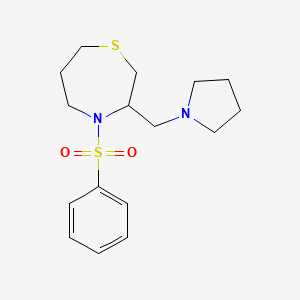
4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring are a phenylsulfonyl group and a pyrrolidin-1-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, which is a heterocyclic ring, would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The phenylsulfonyl group, for example, might undergo reactions typical of sulfonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antimicrobial Applications
- Research has shown the potential of compounds incorporating the sulfamoyl moiety, similar to the structure of 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane, for use as antimicrobial agents. Novel heterocyclic compounds bearing a sulfonamide moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014).
Synthesis and Chemical Properties
- Studies have focused on the synthesis and evaluation of compounds with structures related to 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane. For example, the reactivity of sulfenes with Schiff bases has been examined to understand the stereochemistry and thermal fragmentation of related compounds (Hiraoka & Kobayashi, 1975).
Anticancer Research
- The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, incorporating elements similar to those in 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane, has been explored for their potential anticancer activities. These compounds have been evaluated in vitro on various cancer cell lines, indicating the importance of such structures in the development of novel anticancer agents (Redda & Gangapuram, 2007).
Advanced Materials
- In the field of advanced materials, (Phenylsulfonyl)acetonitrile, a compound with structural similarities to 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane, has been studied as a high-voltage electrolyte additive for lithium-ion batteries. It was found to improve the performance and lifespan of batteries by forming a solid electrolyte interface (SEI) on the cathode, highlighting the relevance of such compounds in enhancing energy storage technologies (Deng et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c19-22(20,16-7-2-1-3-8-16)18-11-6-12-21-14-15(18)13-17-9-4-5-10-17/h1-3,7-8,15H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOOENUCSFYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


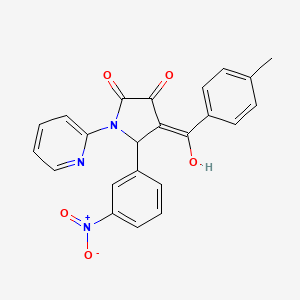

![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)
![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)
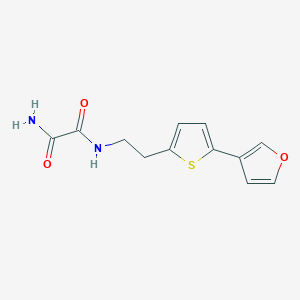
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
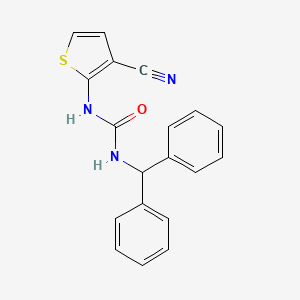
![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)
![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)

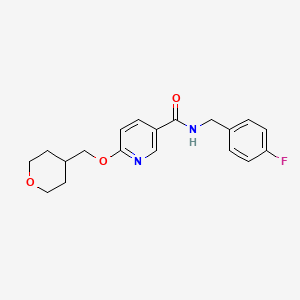
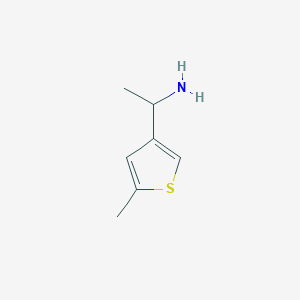
![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)